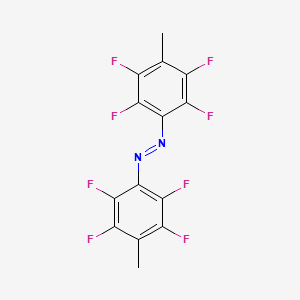![molecular formula C21H17N3 B14745287 N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline CAS No. 5025-36-5](/img/structure/B14745287.png)
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to benzene to form 2,3-benzopyrrole. This compound is of interest due to its potential biological and pharmacological activities, which are characteristic of many indole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline typically involves the condensation of 2-phenylindole-3-carbaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The solvent used can vary, but common choices include ethanol or methanol. The reaction mixture is heated to reflux for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted indole derivatives with various functional groups at the C-3 position.
Applications De Recherche Scientifique
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(2-phenyl-1H
Propriétés
Numéro CAS |
5025-36-5 |
|---|---|
Formule moléculaire |
C21H17N3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)21-19(18-13-7-8-14-20(18)23-21)15-22-24-17-11-5-2-6-12-17/h1-15,19,24H |
Clé InChI |
ARIIZXOFESAGHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C=NNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


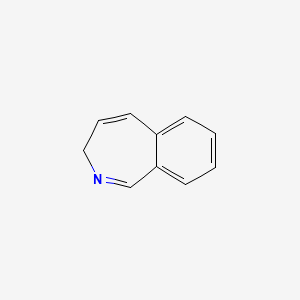
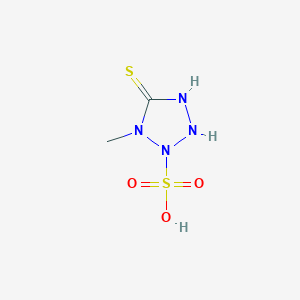

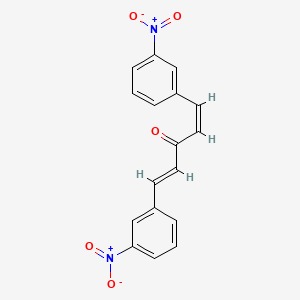
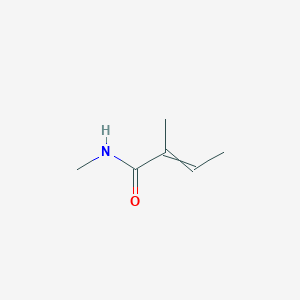
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
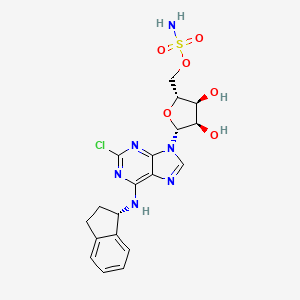
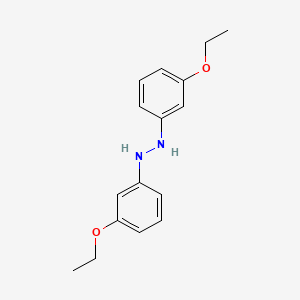
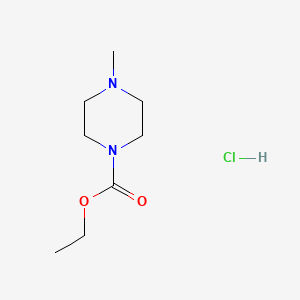
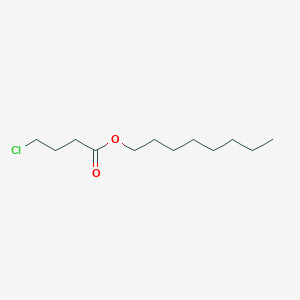
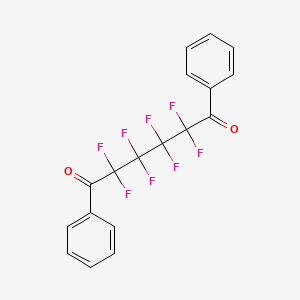
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
